2-(2,2-Dibromovinyl)furan
Overview
Description
2-(2,2-Dibromovinyl)furan is an organic compound with the molecular formula C6H4Br2O It is a halogenated furan derivative, characterized by the presence of two bromine atoms attached to a vinyl group, which is in turn connected to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dibromovinyl)furan typically involves the bromination of vinyl furan derivatives. One common method is the addition of bromine to 2-vinylfuran under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dibromovinyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The vinyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2-(2-substituted-vinyl)furan derivatives.
Oxidation: Formation of furanones or other oxygenated furans.
Reduction: Formation of 2-(2,2-dibromoethyl)furan.
Scientific Research Applications
2-(2,2-Dibromovinyl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dibromovinyl)furan is primarily based on its ability to undergo various chemical transformations. The bromine atoms and the vinyl group provide reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These transformations can lead to the formation of biologically active compounds that interact with molecular targets such as enzymes and receptors, modulating their activity and pathways.
Comparison with Similar Compounds
2-(2,2-Dibromovinyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(2-Bromovinyl)furan: Contains only one bromine atom on the vinyl group.
2-(2,2-Dichlorovinyl)furan: Contains chlorine atoms instead of bromine.
Uniqueness: 2-(2,2-Dibromovinyl)furan is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
2-(2,2-dibromoethenyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-6(8)4-5-2-1-3-9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVJQAUMWQPCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446159 | |
Record name | 2-(2,2-dibromovinyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100074-10-0 | |
Record name | 2-(2,2-dibromovinyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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